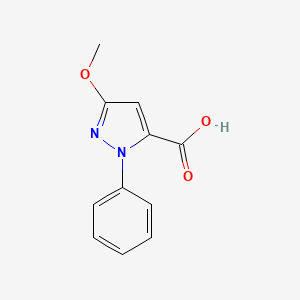

3-Methoxy-1-phenyl-1H-pyrazole-5-carboxylic acid

Description

3-Methoxy-1-phenyl-1H-pyrazole-5-carboxylic acid is a pyrazole-based carboxylic acid derivative characterized by a methoxy group at the 3-position, a phenyl group at the 1-position, and a carboxylic acid moiety at the 5-position of the pyrazole ring.

Key properties inferred from similar structures include:

- Solubility: Moderate solubility in polar solvents (e.g., ethanol, DMSO) due to the carboxylic acid group.

- Acidity: The carboxylic acid (pKa ~2–4) and pyrazole nitrogen (pKa ~4–6) contribute to pH-dependent behavior.

- Biological relevance: Pyrazole-carboxylic acids are widely explored for pharmacological activities, including anti-inflammatory and antimicrobial effects .

Properties

IUPAC Name |

5-methoxy-2-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-10-7-9(11(14)15)13(12-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLJVBMFODQQPEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN(C(=C1)C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1-phenyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. One common method includes:

Condensation Reaction: Phenylhydrazine reacts with ethyl acetoacetate to form a hydrazone intermediate.

Cyclization: The hydrazone undergoes cyclization to form the pyrazole ring.

Methoxylation: Introduction of the methoxy group at the 3-position.

Carboxylation: Introduction of the carboxylic acid group at the 5-position.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1-phenyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

3-Methoxy-1-phenyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Methoxy-1-phenyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Effects: Methoxy vs. Methyl: Methoxy groups enhance electron-donating properties and solubility compared to methyl groups. For example, 5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid (MW 186.17) has a lower molecular weight but higher polarity than its methyl-substituted analogs . Phenyl vs. Carboxylic Acid Position: The 5-carboxylic acid position (vs. 3- or 4-) influences acidity and intermolecular interactions, as seen in the crystal packing of 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde, stabilized by weak C–H···π interactions .

Spectral Data :

Biological Activity

3-Methoxy-1-phenyl-1H-pyrazole-5-carboxylic acid (CAS No. 4755-57-1) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a methoxy group and a phenyl moiety, which contribute to its pharmacological properties. Research has indicated that pyrazoles, including this compound, can exhibit a range of biological activities such as antimicrobial, anti-inflammatory, and anticancer effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various pathogenic bacteria and fungi, showing promising results in inhibiting their growth. The mechanism of action is believed to involve the disruption of microbial cell wall synthesis and interference with metabolic pathways essential for microbial survival .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory activity. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These effects suggest its potential use in treating inflammatory conditions .

Anticancer Properties

Recent research highlights the anticancer potential of this compound. It has shown efficacy against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. The compound appears to induce apoptosis and inhibit cell proliferation through mechanisms involving tubulin polymerization disruption and cell cycle arrest at the G2/M phase .

Case Studies

- Antibacterial Activity : A study reported that derivatives of pyrazole including this compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be in the low micromolar range, indicating strong antibacterial potential .

- Anti-inflammatory Assays : In vivo models demonstrated that the compound significantly reduced carrageenan-induced paw edema in rats, comparable to standard anti-inflammatory drugs like indomethacin .

- Anticancer Studies : In vitro assays showed that the compound had IC50 values ranging from 0.08 to 12.07 mM against various cancer cell lines, suggesting it could be a lead compound for further development in cancer therapeutics .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Strong | Moderate | High |

| N-(4-methylthiazol-2-yl)-acetamide | Moderate | Low | Moderate |

| N-(5-acetylthiazol-2-yl)-4-methoxybenzamide | Weak | High | Low |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 3-Methoxy-1-phenyl-1H-pyrazole-5-carboxylic acid?

- Answer : The compound is typically synthesized via cyclocondensation reactions. For example, ethyl acetoacetate, DMF-DMA (dimethylformamide dimethyl acetal), and phenylhydrazine can be cyclized to form pyrazole intermediates, followed by hydrolysis under basic conditions to yield carboxylic acid derivatives . Optimization of reaction parameters (e.g., solvent, temperature, and stoichiometry) is critical for improving yields. Post-synthetic purification via recrystallization or column chromatography ensures high purity (>95%) .

Q. What analytical techniques are recommended for structural characterization?

- Answer : Use a combination of spectroscopic methods:

- IR spectroscopy to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).

- ¹H/¹³C NMR for substituent positioning and aromatic proton assignments.

- Mass spectrometry (MS) to verify molecular weight and fragmentation patterns.

- X-ray crystallography (if crystals are obtainable) for definitive structural confirmation, as demonstrated for related pyrazole derivatives .

Q. How should researchers handle safety concerns during synthesis?

- Answer : Follow protocols for handling irritants (e.g., phenylhydrazine) and volatile solvents. Use fume hoods, gloves, and eye protection. For accidental exposure, rinse affected areas with water for ≥15 minutes and consult medical guidance .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectral data?

- Answer : Density Functional Theory (DFT) calculations can predict NMR chemical shifts and vibrational frequencies, allowing comparison with experimental data. For example, used DFT to validate the correlation between theoretical and experimental IR/NMR spectra, resolving ambiguities in tautomeric forms .

Q. What strategies optimize substituent introduction for structure-activity relationship (SAR) studies?

- Answer :

- Functionalization : Introduce substituents (e.g., halogens, methoxy groups) via Suzuki-Miyaura coupling or nucleophilic substitution.

- Biological testing : Evaluate analogs for target activity (e.g., antimicrobial, analgesic) using assays like COX inhibition or receptor binding.

- QSAR modeling : Correlate electronic (Hammett constants) or steric parameters with activity data to guide further modifications .

Q. How to address discrepancies in melting points across synthesized batches?

- Answer : Variability may arise from polymorphism or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphic forms and thermogravimetric analysis (TGA) to detect solvent traces. Recrystallization in different solvents (e.g., ethanol vs. ethyl acetate) can standardize melting points .

Q. What are effective approaches for heterocyclic system functionalization?

- Answer :

- Palladium-catalyzed cross-coupling : Introduce aryl/heteroaryl groups at the pyrazole ring.

- Click chemistry : Azide-alkyne cycloaddition for triazole appendages.

- Ester hydrolysis : Convert ester derivatives to carboxylic acids under basic conditions, as shown in and .

Methodological Notes

- Spectral Data Interpretation : For complex splitting patterns in NMR, use 2D techniques (COSY, HSQC) to resolve overlapping signals.

- Theoretical-Experimental Synergy : Combine DFT with experimental data to validate structural hypotheses, especially for tautomers or conformers .

- Biological Assay Design : Include positive controls (e.g., ibuprofen for anti-inflammatory tests) and validate results with triplicate measurements to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.